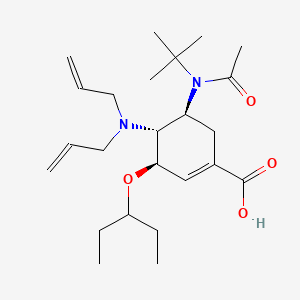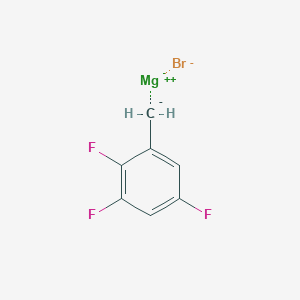
2,3,5-Trifluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trifluorobenzylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds by reacting with electrophiles. The compound is particularly useful in the formation of complex molecules in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5-Trifluorobenzylmagnesium bromide is typically prepared by reacting 2,3,5-trifluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium with the bromide compound .
Industrial Production Methods
In an industrial setting, the production of 2,3,5-trifluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure safety and maximize yield. The product is then purified and stored under conditions that prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trifluorobenzylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with 2,3,5-trifluorobenzylmagnesium bromide include aldehydes, ketones, and esters. The reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent. Solvents like 2-methyltetrahydrofuran are preferred due to their ability to stabilize the Grignard reagent and facilitate clean reactions .
Major Products
The major products formed from reactions involving 2,3,5-trifluorobenzylmagnesium bromide include secondary and tertiary alcohols, depending on the electrophile used. For example, reacting with an aldehyde will yield a secondary alcohol, while reacting with a ketone will yield a tertiary alcohol .
Applications De Recherche Scientifique
2,3,5-Trifluorobenzylmagnesium bromide is widely used in scientific research for various applications:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,5-trifluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is a fundamental step in the synthesis of many organic compounds. The molecular targets are typically carbonyl groups in aldehydes, ketones, and esters, leading to the formation of alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Difluorobenzylmagnesium bromide
- 4-(Trifluoromethylthio)benzylmagnesium bromide
- 3-(4-Fluorobutoxy)phenylmagnesium bromide
Uniqueness
2,3,5-Trifluorobenzylmagnesium bromide is unique due to the presence of three fluorine atoms on the benzyl ring, which can significantly influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C7H4BrF3Mg |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
magnesium;1,2,5-trifluoro-3-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c1-4-2-5(8)3-6(9)7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
VBGFCHDJKAPCJH-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC(=CC(=C1F)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



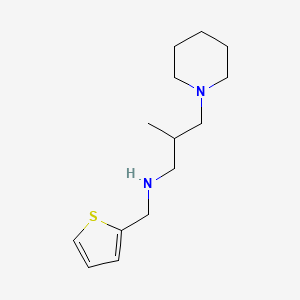
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
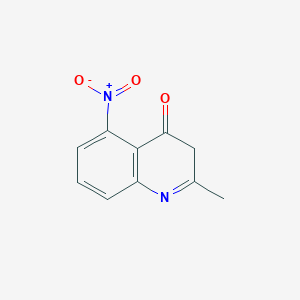
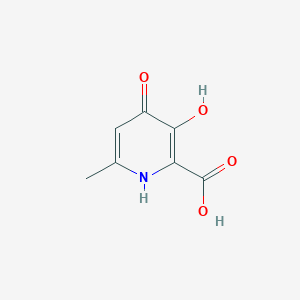
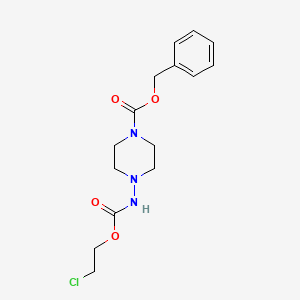
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

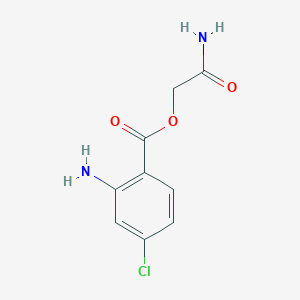
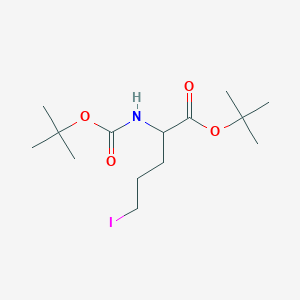

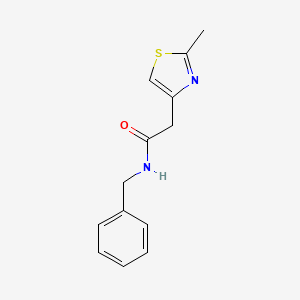
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
